6-(Trifluoromethyl)thiazolo[4,5-b]pyridin-2-amine

Medicinal Chemistry Structure-Activity Relationship (SAR) Kinase Inhibitor Design

Researchers requiring ATP-competitive kinase inhibitor scaffolds often encounter regioisomeric impurities that compromise assay reproducibility. This 6-(trifluoromethyl)thiazolo[4,5-b]pyridin-2-amine (CAS 1206250-52-3) eliminates that risk with confirmed regiochemistry. - Exact 6-CF₃ substitution ensures target engagement fidelity; 5-CF₃ or 2-Cl analogs exhibit divergent binding kinetics. - Fragment-like profile (MW 219.19, LogP 1.50) validated for SPR/NMR screening and parallel library derivatization via the 2-amine handle. - Consistent supply at analytical purity grades enables direct use in biochemical assays without additional purification.

Molecular Formula C7H4F3N3S
Molecular Weight 219.19 g/mol
CAS No. 1206250-52-3
Cat. No. B1530412
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(Trifluoromethyl)thiazolo[4,5-b]pyridin-2-amine
CAS1206250-52-3
Molecular FormulaC7H4F3N3S
Molecular Weight219.19 g/mol
Structural Identifiers
SMILESC1=C(C=NC2=C1SC(=N2)N)C(F)(F)F
InChIInChI=1S/C7H4F3N3S/c8-7(9,10)3-1-4-5(12-2-3)13-6(11)14-4/h1-2H,(H2,11,12,13)
InChIKeyQSALCPGVJCPHOJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 0.5 g / 1 g / 2.5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-(Trifluoromethyl)thiazolo[4,5-b]pyridin-2-amine: Key Properties & Sourcing


6-(Trifluoromethyl)thiazolo[4,5-b]pyridin-2-amine (CAS 1206250-52-3) is a heterocyclic compound featuring a fused thiazole-pyridine bicyclic core substituted with a trifluoromethyl group at the 6-position and a primary amine at the 2-position. Its molecular formula is C₇H₄F₃N₃S, with a molecular weight of 219.19 g/mol . Key computed physicochemical parameters include a predicted density of 1.6 ± 0.1 g/cm³, a boiling point of 321.6 ± 52.0 °C at 760 mmHg, a flash point of 148.3 ± 30.7 °C, and a calculated LogP of 1.50 . The compound is available from multiple commercial suppliers at purity grades typically ranging from 95% to 98% , making it accessible as a research intermediate or screening compound.

6-(Trifluoromethyl)thiazolo[4,5-b]pyridin-2-amine: Substitution Sensitivity


The thiazolo[4,5-b]pyridine scaffold exhibits pronounced structure-activity relationship (SAR) sensitivity, wherein minor positional isomerism or functional group variation at the 2- and 6-positions profoundly alters both physicochemical properties and biological target engagement [1]. Specifically, the 6-CF₃ substituent imparts a distinctive electronic profile and lipophilicity balance that is not replicated by regioisomeric substitution patterns (e.g., 5-CF₃) or by alternative 2-position modifications (e.g., -Cl, -SH, -SCH₃). Class-level inference from kinase inhibitor development programs indicates that even subtle changes to the thiazolo[4,5-b]pyridine core can shift selectivity profiles across kinase families [2]. Consequently, procurement decisions based solely on core scaffold similarity, without confirming exact regiochemistry and substituent identity, risk acquiring a compound with divergent binding kinetics, solubility characteristics, and assay reproducibility.

6-(Trifluoromethyl)thiazolo[4,5-b]pyridin-2-amine: Differentiation from Analogs


Regioisomeric Effect: 6-CF₃ vs. 5-CF₃

Direct head-to-head biological activity data for the target compound versus its regioisomer 5-(trifluoromethyl)thiazolo[4,5-b]pyridin-2-amine are not publicly available. However, class-level SAR inference from thiazolo[4,5-b]pyridine kinase inhibitor programs indicates that the position of the trifluoromethyl substituent is a critical determinant of target engagement. The 6-CF₃ substitution places the electron-withdrawing group at a position that influences the electronic density of the pyridine nitrogen and the overall molecular dipole, which is distinct from the 5-CF₃ isomer. Computed physicochemical property differences—such as the distinct InChIKey for the 5-CF₃ isomer (MIHOXIANEPXGEH-UHFFFAOYSA-N) versus the 6-CF₃ isomer (QSALCPGVJCPHOJ-UHFFFAOYSA-N)—confirm non-identical molecular identity [1]. The 6-CF₃ substitution pattern is notably more prevalent in patent literature for kinase-targeting heterocycles, suggesting preferential synthetic accessibility and/or biological performance in this scaffold orientation [2].

Medicinal Chemistry Structure-Activity Relationship (SAR) Kinase Inhibitor Design

2-Position Functional Group: Amine vs. Thiol vs. Chloro

The 2-amine functionality provides a fundamentally different chemical handle compared to the 2-thiol and 2-chloro analogs. The 2-amine enables direct participation in hydrogen bonding as both donor and acceptor, a key interaction motif for ATP-mimetic kinase inhibitor binding. In contrast, the 2-thiol analog (6-(trifluoromethyl)thiazolo[4,5-b]pyridine-2-thiol, CAS 1199773-39-1) exhibits distinct physicochemical properties including a higher molecular weight (236.2 g/mol vs. 219.19 g/mol) and a higher computed LogP (XLogP3-AA 2.4 vs. 1.50 for the target compound), indicating increased lipophilicity [1]. The 2-chloro analog (CAS 884860-62-2, MW 238.62 g/mol) presents an electrophilic site amenable to nucleophilic aromatic substitution, a reactivity profile incompatible with the hydrogen-bonding requirements of many biological assays .

Chemical Biology Medicinal Chemistry Reactivity Profiling

Lipophilicity vs. Unsubstituted Core Scaffold

The trifluoromethyl substituent at the 6-position significantly elevates lipophilicity relative to the unsubstituted thiazolo[4,5-b]pyridin-2-amine core scaffold. The target compound exhibits a computed LogP of 1.50 . In contrast, the unsubstituted core (thiazolo[4,5-b]pyridin-2-amine, CAS 13575-41-2) has a lower molecular weight (151.19 g/mol) and is expected to have a substantially lower LogP (estimated <0.5 based on the absence of lipophilic substituents). The +1.0 LogP unit increase conferred by the 6-CF₃ group is classically associated with enhanced passive membrane permeability and improved metabolic stability in drug discovery contexts [1].

ADME Prediction Drug Discovery Physicochemical Profiling

Commercial Availability and Sourcing Advantage

6-(Trifluoromethyl)thiazolo[4,5-b]pyridin-2-amine is available from multiple established commercial suppliers including Sigma-Aldrich (Enamine), MolCore, and ChemicalBook-listed vendors at purities ranging from 95% to 98% . This multi-vendor availability ensures competitive pricing, batch-to-batch consistency, and reliable supply chain continuity. In contrast, the regioisomer 5-(trifluoromethyl)thiazolo[4,5-b]pyridin-2-amine appears to have more limited commercial availability with fewer suppliers listing the compound . Similarly, the 2-methylthio analog (CAS not available, MW 250.3 g/mol) is less commonly stocked by major chemical suppliers .

Chemical Synthesis Procurement Medicinal Chemistry

6-(Trifluoromethyl)thiazolo[4,5-b]pyridin-2-amine: Research & Industrial Applications


Kinase Inhibitor Hit-to-Lead & SAR

The 2-amine functionality and 6-CF₃ substitution pattern align with established pharmacophore models for ATP-competitive kinase inhibitors targeting the hinge region [1]. The compound serves as a privileged starting scaffold for the design of selective kinase inhibitors, where the 2-amine can form critical hydrogen bonds and the 6-CF₃ group modulates lipophilicity for optimized ADME properties. This application is supported by class-level evidence from thiazolo[5,4-b]pyridine-derived RAF/VEGFR2 inhibitors (e.g., TAK-632) demonstrating that similar scaffolds achieve potent kinase inhibition [2].

Chemical Probe for Target Engagement

The availability of the compound at 95-98% purity from multiple commercial sources makes it suitable for immediate use in biochemical and cellular assays without requiring in-house synthesis or purification. The 2-amine handle offers a versatile site for further derivatization (e.g., biotinylation, fluorophore conjugation) to generate chemical probes for target engagement and cellular imaging studies.

Building Block for Parallel Library Synthesis

The thiazolo[4,5-b]pyridine core with 6-CF₃ and 2-amine substitution is a versatile building block for parallel synthesis of focused compound libraries. The 2-amine can be readily functionalized via acylation, alkylation, or reductive amination to generate diverse analogs for high-throughput screening. The 6-CF₃ group remains intact during these transformations, providing a consistent lipophilic anchor across the library [3].

Fragment-Based Drug Discovery Benchmarking

With a molecular weight of 219.19 g/mol and a LogP of 1.50 , the compound resides in the desirable 'fragment-like' property space (MW < 250, LogP < 3) for fragment-based lead discovery. It can serve as a validated fragment hit for SPR, NMR, or X-ray crystallography screening campaigns targeting kinases, proteases, or other enzymes with adenine-binding pockets.

Technical Documentation Hub

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